6-Dehydro-Prednisolon

Übersicht

Beschreibung

6-Dehydro Prednisolone: is a synthetic glucocorticoid derived from prednisoloneThis compound is a metabolite of prednisolone and is found in human urine . Glucocorticoids like 6-Dehydro Prednisolone are known for their anti-inflammatory and immunosuppressive properties, making them valuable in the treatment of various inflammatory and autoimmune conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Dehydro Prednisolone is used as a reference standard in analytical chemistry for the detection and quantification of corticosteroids in biological samples .

Biology: In biological research, it serves as a tool to study the metabolism and pharmacokinetics of glucocorticoids. It helps in understanding the metabolic pathways and the effects of structural modifications on biological activity .

Medicine: Clinically, 6-Dehydro Prednisolone is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases. Its anti-inflammatory properties make it a candidate for conditions such as rheumatoid arthritis and asthma .

Industry: In the pharmaceutical industry, it is used in the development and quality control of corticosteroid medications. It ensures the consistency and efficacy of glucocorticoid drugs .

Wirkmechanismus

- GRs play a crucial role in regulating gene expression by binding to specific DNA sequences. Upon activation, they modulate transcription of anti-inflammatory and immunosuppressive genes .

- By inhibiting pro-inflammatory cytokines and enzymes, it mitigates inflammation and allergic reactions .

Target of Action

Mode of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

6-Dehydro Prednisolone is involved in various biochemical reactions. It is a metabolite of prednisolone , which is a glucocorticoid that is widely used for the treatment of inflammation, autoimmune diseases, and cancer . The conversion of prednisone to prednisolone, and possibly to 6-Dehydro Prednisolone, involves the enzyme 11β-hydroxysteroid dehydrogenase .

Cellular Effects

The cellular effects of 6-Dehydro Prednisolone are likely to be similar to those of prednisolone, given their structural similarity. Prednisolone has been shown to have significant effects on macrophage oxidative stress and lipid metabolism . It reduces triglyceride and cholesterol accumulation in macrophages .

Molecular Mechanism

It is known that prednisolone, from which 6-Dehydro Prednisolone is derived, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on prednisone, a related compound, have shown that its initial or maximum concentration and trough concentration were lower when the drug was administered in the early morning .

Dosage Effects in Animal Models

Studies on prednisone and prednisolone have shown that they have significant effects on lipid metabolism in mice .

Metabolic Pathways

It is known that prednisone and prednisolone share metabolic (CYP3A) and transporter (P-gp) pathways with ciclosporin, tacrolimus, and sirolimus .

Transport and Distribution

Prednisolone and prednisone have a moderate apparent volume of distribution and penetrate quickly into the kidneys, intestine, skin, liver, and muscle .

Subcellular Localization

The localization of proteins and other biomolecules can be predicted using various computational tools .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro Prednisolone typically involves the chemical modification of prednisolone. One common method includes the oxidation of prednisolone to introduce the double bond at position 6. This can be achieved using reagents such as selenium dioxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of corticosteroids, including 6-Dehydro Prednisolone, often starts with diosgenin, a steroid sapogenin obtained from plants. The process involves multiple steps of chemical and biotechnological transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Dehydro Prednisolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, chromium trioxide, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-Dehydro Prednisolone can yield various ketone derivatives, while reduction can regenerate the hydroxyl groups .

Vergleich Mit ähnlichen Verbindungen

Prednisolone: A glucocorticoid with a hydroxyl group at position 11 instead of a double bond at position 6.

Prednisone: A prodrug that is converted to prednisolone in the body.

Dexamethasone: A more potent glucocorticoid with additional fluorination at position 9.

Deflazacort: A corticosteroid with a methyloxazoline ring at position 16, 17.

Uniqueness: 6-Dehydro Prednisolone is unique due to the presence of the double bond at position 6, which alters its chemical and biological properties compared to other glucocorticoids. This structural modification can affect its metabolic stability, receptor binding affinity, and overall pharmacological profile .

Biologische Aktivität

6-Dehydro Prednisolone is a synthetic glucocorticoid derivative of prednisolone, exhibiting significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

6-Dehydro Prednisolone functions by binding to the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic effects. The primary mechanisms include:

- Transrepression : Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, which are crucial for the expression of inflammatory cytokines .

- Transactivation : Activation of anti-inflammatory genes, contributing to the overall suppression of inflammation .

- Regulation of Gene Expression : Modulation of various genes involved in immune responses and inflammation, affecting leukocyte differentiation and function .

Biological Activities

The biological activities of 6-Dehydro Prednisolone can be categorized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting inflammatory mediators and cytokines. |

| Immunosuppressive | Suppresses the immune response, beneficial in autoimmune diseases and transplant rejection. |

| Metabolic Effects | Influences glucose metabolism and lipid profiles; may lead to side effects like hyperglycemia. |

Therapeutic Applications

6-Dehydro Prednisolone is used in various clinical settings, including:

- Rheumatoid Arthritis : Effective in reducing joint inflammation and pain.

- Asthma and Allergic Reactions : Controls acute exacerbations by dampening the immune response.

- Autoimmune Diseases : Utilized in conditions such as lupus and multiple sclerosis to manage symptoms.

Case Study 1: Rheumatoid Arthritis

A study involving patients with rheumatoid arthritis demonstrated that treatment with 6-Dehydro Prednisolone resulted in significant reductions in Disease Activity Score (DAS28) over 12 weeks compared to placebo. Patients reported improved joint function and reduced morning stiffness.

Case Study 2: Asthma Management

In a cohort study, asthmatic patients treated with 6-Dehydro Prednisolone showed a marked improvement in forced expiratory volume (FEV1) compared to those receiving standard bronchodilator therapy alone. This highlights its role as an adjunct therapy in severe asthma cases.

Research Findings

Recent research has provided insights into the pharmacological profile of 6-Dehydro Prednisolone:

- Inflammation Modulation : A study indicated that glucocorticoids like 6-Dehydro Prednisolone can modulate the expression of lipocortin-1, which inhibits phospholipase A2 activity, thereby reducing eicosanoid production .

- Genetic Studies : Investigations into genetic polymorphisms affecting GR sensitivity revealed that variations can influence individual responses to treatment with glucocorticoids, including 6-Dehydro Prednisolone .

- Comparative Efficacy : In head-to-head trials against other corticosteroids, 6-Dehydro Prednisolone demonstrated comparable efficacy but with a potentially improved safety profile regarding metabolic side effects .

Eigenschaften

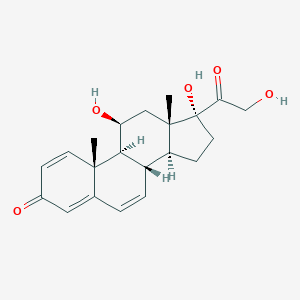

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFSJFFZKKRVOE-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279501 | |

| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-64-7 | |

| Record name | delta6-Prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.6-PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.